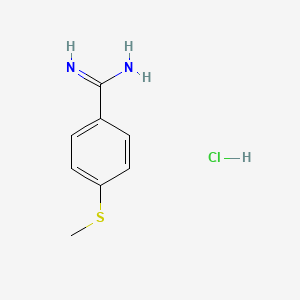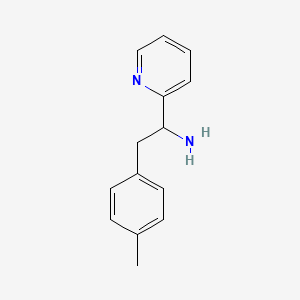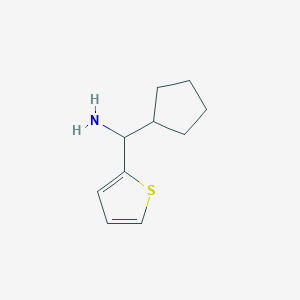
(2-phenoxyphenyl)urea
Overview
Description
“(2-phenoxyphenyl)urea” is a compound that belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group . The compound has a molecular formula of C13H12N2O2 .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “(2-phenoxyphenyl)urea”, can be achieved through a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .
Molecular Structure Analysis
The molecular structure of “(2-phenoxyphenyl)urea” can be analyzed using mass spectral data . The compound’s InChI (IUPAC International Chemical Identifier) is 1S/C17H20N2O2 and its canonical SMILES (Simplified Molecular Input Line Entry System) representation is CCCCNC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 .
Chemical Reactions Analysis
The urea–urease reaction is a simple example of an enzyme-catalyzed reaction displaying nonlinear dynamical behavior. The mechanism of the reaction involves a Michaelis–Menten expression modified to take into account the bell-shaped rate dependence on pH with a maximum at pH 7.4 .
Scientific Research Applications
Polyurea Coatings
Polyurea, a type of polymer that can be synthesized from urea derivatives, has been used extensively in the creation of coatings . These coatings have a wide range of excellent properties such as durability and high resistance against atmospheric, chemical, and biological factors . This makes them an outstanding option for various applications, including ballistic protection .
Ballistic Protection
Polyurea-based coatings have demonstrated their abilities as candidates for impulsive loading applications . They afford a better response of the nanocomposite-coated metal sheet at the action of a shock wave or at the impact of a projectile, by suffering lower deformations than neat metallic plates .
Agriculture
Urea plays an important role in agriculture . For instance, the conjoint application of nano-urea with conventional fertilizers has been found to be an energy-efficient and environmentally robust approach for sustainable crop production . This approach reduced the energy requirement by 8–11% and increased energy use efficiency by 6–9% over 100% nitrogen through prilled urea fertilizer .
Medicinal Chemistry
Urea derivatives have found applications in medicinal chemistry . They have been explored for many drug-like properties such as antibacterial, antiviral, and analgesic effects .
HDL Elevating Effects
In addition to their antibacterial, antiviral, and analgesic properties, urea derivatives have also been studied for their HDL (High-Density Lipoprotein) elevating effects . This could potentially have implications in the treatment of conditions related to cholesterol levels.
Supramolecular Chemistry
Urea also plays a significant role in supramolecular chemistry . Its ability to form hydrogen bonds makes it a key component in the design and synthesis of supramolecular structures.
Safety and Hazards
Future Directions
Research on urea-based compounds, such as “(2-phenoxyphenyl)urea”, is ongoing. For instance, urea-based anticancer agents are being explored, with a focus on kinase inhibitors for which the urea scaffold represents a pivotal pharmacophoric feature . The development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation is also a topic of interest .
Mechanism of Action
Target of Action
The primary target of (2-phenoxyphenyl)urea is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
It’s worth noting that similar compounds, such as diafenthiuron, are transformed into highly reactive metabolites that covalently and irreversibly bind to their targets .
Biochemical Pathways
Urea, a related compound, is a major product of nitrogen metabolism in mammals and is involved in theurea cycle , the first metabolic cycle to be discovered . This cycle converts highly toxic ammonia to urea for excretion .
Pharmacokinetics
It’s worth noting that similar compounds, such as diafenthiuron, are known to be highly soluble in organic solvents but poorly soluble in aqueous solutions . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
Similar compounds, such as diafenthiuron, are known to inhibit mitochondrial atp synthase, impairing mitochondrial function .
Action Environment
The action, efficacy, and stability of (2-phenoxyphenyl)urea can be influenced by various environmental factors. For instance, diafenthiuron, a similar compound, is known to be non-persistent in most soil systems but may be very persistent in aquatic systems . It’s also worth noting that the compound’s solubility in organic solvents but poor solubility in aqueous solutions could influence its action in different environments .
properties
IUPAC Name |
(2-phenoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)15-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKNHSZSXFGSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)

![N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine](/img/structure/B6143198.png)




![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)


![1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143272.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)

